molecular formula C16H15N3O4S B4688927 2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole

2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B4688927
M. Wt: 345.4 g/mol
InChI Key: SPNSTEMVXHYLBS-UHFFFAOYSA-N
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Description

2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis starting from readily available starting materials. The process usually includes steps like nitration, esterification, and cyclization under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its pharmacological properties.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole involves interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethyl-5-methyl-3-thienyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-methyl-5-phenyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of both thienyl and nitrophenyl groups can impart distinct properties compared to other oxadiazoles.

Properties

IUPAC Name

2-(4-ethyl-5-methylthiophen-3-yl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-4-11-9(2)24-8-12(11)16-18-17-15(23-16)10-5-6-14(22-3)13(7-10)19(20)21/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNSTEMVXHYLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(O2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole

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